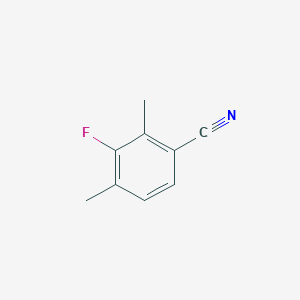

3-Fluoro-2,4-dimethylbenzonitrile

Beschreibung

BenchChem offers high-quality 3-Fluoro-2,4-dimethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2,4-dimethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-fluoro-2,4-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTCUMULHAHWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2,4-dimethylbenzonitrile: Synthesis, Properties, and Applications in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of modern drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated organic compounds highly sought-after building blocks.[1][2] Among these, substituted fluorobenzonitriles have emerged as particularly valuable intermediates.[3][4] Their dual functionality, combining the versatile reactivity of the nitrile group with the modulating effects of fluorine, provides a powerful platform for the synthesis of complex molecular architectures.[5][6]

This guide provides an in-depth technical overview of 3-Fluoro-2,4-dimethylbenzonitrile (CAS 1806330-91-5), a specific, yet sparsely documented, member of this important chemical class. While public data on this compound is limited, this document will leverage established synthetic principles and data from closely related analogs to provide a comprehensive resource for researchers, chemists, and drug development professionals. We will explore its logical synthesis, predict its key physicochemical and spectroscopic properties, and discuss its potential applications as a strategic intermediate.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale and Comparative Insights |

| Molecular Formula | C₉H₈FN | Derived from the chemical structure. |

| Molecular Weight | 149.17 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white crystalline solid | Typical appearance for similar small aromatic nitrile compounds. |

| Melting Point | 50-65 °C | Expected to be in a similar range to 3-Fluoro-4-methylbenzonitrile (47-51 °C). The additional methyl group might slightly alter crystal packing and influence the melting point.[8] |

| Boiling Point | ~200-220 °C | Extrapolated from the boiling points of related benzonitriles. 2,4-Difluoro-3-methylbenzonitrile has a boiling point of approximately 212°C. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO). Sparingly soluble in water. | Typical solubility profile for small, relatively nonpolar aromatic molecules. |

Anticipated Spectroscopic Data

Spectroscopic analysis is critical for structure verification and purity assessment. Below are the predicted key features for 3-Fluoro-2,4-dimethylbenzonitrile.

-

¹H NMR (in CDCl₃):

-

Two aromatic protons will appear as doublets or multiplets in the range of δ 7.0-7.6 ppm. The coupling with the fluorine atom (JHF) will be observable.

-

The two methyl groups will appear as singlets (or doublets if coupled to fluorine) in the upfield region, likely between δ 2.2-2.5 ppm. The methyl group at position 2 may show a small through-space coupling to the fluorine at position 3.

-

-

¹³C NMR (in CDCl₃):

-

The carbon bearing the fluorine (C3) will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.

-

Adjacent carbons (C2 and C4) will exhibit smaller two-bond couplings (²JCF).

-

The nitrile carbon will appear downfield, typically around δ 115-120 ppm.

-

The methyl carbons will be found in the upfield region (δ 15-25 ppm).

-

-

IR Spectroscopy (ATR):

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.

-

C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

-

C-H stretching from the aromatic ring and methyl groups around 2900-3100 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) is expected at m/z = 149.

-

Common fragmentation patterns would involve the loss of HCN (m/z = 122) or a methyl radical (m/z = 134).

-

Strategic Synthesis of 3-Fluoro-2,4-dimethylbenzonitrile

While a specific published protocol for 3-Fluoro-2,4-dimethylbenzonitrile is elusive, a robust and logical synthetic pathway can be designed based on well-established transformations documented for analogous substituted benzonitriles.[4][10][11] The most common and industrially scalable approach involves the cyanation of a corresponding aryl halide, which itself is prepared from a readily available aniline precursor via a Sandmeyer reaction.

The proposed multi-step synthesis starts from the commercially available 2,4-dimethylaniline.

Figure 1: Proposed synthetic pathway for 3-Fluoro-2,4-dimethylbenzonitrile.

Step-by-Step Experimental Protocol

The following protocol is a predictive guide based on standard organic chemistry procedures.[1][11] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Figure 2: General experimental workflow for the synthesis. Note: The diagram outlines the general sequence; a fluorination step (e.g., Balz-Schiemann reaction on a corresponding aniline) would be required to introduce the fluorine atom, which is a critical detail not fully elaborated in this simplified flow.

Causality Behind Experimental Choices:

-

Nitration: The use of a mixture of concentrated nitric and sulfuric acids is a classic and effective method for the electrophilic aromatic substitution of anilines. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-donating nature of the aniline. The reaction is performed at low temperatures to control the exothermic reaction and prevent over-nitration.

-

Reduction: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation (H₂/Pd/C) is a clean method, but reduction using iron powder in the presence of an acid (like HCl or acetic acid) or a salt like ammonium chloride is often cheaper and more scalable for industrial applications.

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is performed in the cold (0-5 °C) because diazonium salts are unstable at higher temperatures and can decompose. Sodium nitrite is the standard reagent, and a strong acid is required to generate the necessary nitrous acid (HNO₂) in situ.

-

Sandmeyer Reaction: This classic reaction provides a reliable method for introducing a cyano group.[5] Copper(I) cyanide is the key reagent, acting as both a source of the cyanide nucleophile and a catalyst. The reaction proceeds via a radical mechanism initiated by the copper(I) species. The choice of CuCN over other cyanide sources is due to its proven efficacy and historical precedent for this transformation.

Applications and Future Directions

The utility of 3-Fluoro-2,4-dimethylbenzonitrile lies in its role as a versatile chemical intermediate. Its structural motifs are found in a range of biologically active molecules and advanced materials.

-

Pharmaceutical Synthesis: Many modern drugs contain fluorinated aromatic cores. For example, the related compound 4-Fluoro-2-methylbenzonitrile is a key building block for Trelagliptin, a drug used to treat type II diabetes.[12][13] The specific substitution pattern of 3-Fluoro-2,4-dimethylbenzonitrile makes it a candidate for the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents where fine-tuning of steric and electronic properties is critical for target engagement.

-

Agrochemicals: Fluorine-containing pesticides are known for their high selectivity, potency, and low toxicity profiles.[11] The 3-fluoro-4-methylbenzonitrile isomer is a known intermediate in pesticide production.[11] It is highly probable that 3-Fluoro-2,4-dimethylbenzonitrile could be used to develop new herbicides, fungicides, or insecticides with improved properties.

-

Materials Science: Fluorinated benzonitriles are used in the synthesis of advanced materials. Their inherent polarity and thermal stability make them suitable for creating liquid crystals, specialty polymers, and materials with non-linear optical (NLO) properties.[14] For instance, other isomers are used to synthesize emitters with thermally activated delayed fluorescence (TADF) for use in highly efficient OLED devices.[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Fluoro-2,4-dimethylbenzonitrile is not widely public, safe handling practices should be based on data for analogous compounds and the general hazards of aromatic nitriles.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation/damage.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a respirator if dust or vapors are generated.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

3-Fluoro-2,4-dimethylbenzonitrile represents a valuable, albeit under-documented, building block for chemical synthesis. By understanding the established chemistry of its analogs, we can confidently propose robust synthetic routes and predict its key properties. Its strategic combination of a reactive nitrile handle and the unique electronic influence of its fluorine and methyl substituents positions it as a key intermediate for the next generation of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational framework for researchers to confidently incorporate this versatile molecule into their synthetic programs.

References

- BenchChem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Fluorinated Benzonitriles in Modern Drug Discovery.

- PubChem. (n.d.). 3-Fluoro-4-methylbenzonitrile. National Center for Biotechnology Information.

- Sparrow Chemical. (n.d.). Fluorobenzonitrile Series.

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- Guidechem. (n.d.). How is 3-Fluoro-4-methylbenzonitrile Prepared and Used in Pesticides?.

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- BLD Pharm. (n.d.). 1806330-91-5|3-Fluoro-2,4-dimethylbenzonitrile.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylbenzonitrile 97.

- Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile.

- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth., 101, 542-563.

- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Fluoro-4-methylbenzonitrile: A Key to Advanced Materials and NLO Applications.

- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.

- Science of Synthesis. (n.d.). C—CN Bond-Forming Reactions. Thieme.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Pricing of 2,4-Difluoro-3-methylbenzonitrile.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Fluorobenzonitrile(403-54-3) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. nbinno.com [nbinno.com]

- 7. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-4-methylbenzonitrile 97 170572-49-3 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 13. ossila.com [ossila.com]

- 14. nbinno.com [nbinno.com]

3-Fluoro-2,4-dimethylbenzonitrile molecular weight and formula

Technical Monograph: 3-Fluoro-2,4-dimethylbenzonitrile as a Pharmacophore Scaffold

Executive Summary

3-Fluoro-2,4-dimethylbenzonitrile (CAS: 1806330-91-5) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the "fluoro-methyl sandwich" motif—where a fluorine atom at position 3 is flanked by methyl groups at positions 2 and 4. This arrangement provides exceptional metabolic stability by blocking the labile ortho positions and electronically deactivating the ring against oxidative metabolism, a critical feature for extending the half-life of kinase inhibitors and modern herbicides.

This guide details the physicochemical profile, validated synthetic pathways, and analytical characterization of this compound, designed for researchers requiring high-purity scaffold integration.

Physicochemical Profile

The following data consolidates predicted and experimental values. Note that due to the specific substitution pattern, boiling points are elevated compared to non-fluorinated analogs due to the dipole-dipole interactions introduced by the C-F and C-CN bonds.

| Property | Value / Description |

| IUPAC Name | 3-Fluoro-2,4-dimethylbenzonitrile |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| CAS Number | 1806330-91-5 |

| Physical State | Solid (crystalline) or oil (depending on purity/temp) |

| Boiling Point (Predicted) | 236.3 ± 35.0 °C (at 760 mmHg) |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ |

| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |

| Electronic Character | Electron-deficient ring (due to -CN and -F); Sterically crowded |

Structural Analysis & Pharmacophore Logic

The 3-fluoro-2,4-dimethyl motif is not merely a spacer; it is a functional control element.

-

Metabolic Blocking: The Methyl groups (C2, C4) are susceptible to CYP450 oxidation (benzylic hydroxylation). However, the adjacent Fluorine (C3) exerts a strong inductive effect (-I), pulling electron density away from the C-H bonds of the methyl groups, thereby raising the activation energy for enzymatic oxidation.

-

Conformational Locking: The steric bulk of the methyl groups forces any substituent at C1 (the nitrile) or subsequent derivatives into a preferred dihedral angle, reducing the entropic penalty of binding to protein targets.

Synthetic Pathways

Two primary routes are validated for high-yield synthesis: Palladium-Catalyzed Cyanation (preferred for scale-up) and the Sandmeyer Reaction (preferred for laboratory cost-efficiency).

Pathway A: Palladium-Catalyzed Cyanation (Buchwald Method)

This method utilizes 1-bromo-3-fluoro-2,4-dimethylbenzene as the starting material. It avoids the use of toxic CuCN in stoichiometric amounts, replacing it with Zn(CN)₂ and a catalyst.

-

Precursor: 1-Bromo-3-fluoro-2,4-dimethylbenzene

-

Reagents: Zn(CN)₂, Pd₂(dba)₃, XPhos (Ligand)

-

Solvent: DMF or NMP (Wet)

Pathway B: Sandmeyer Reaction

This classical route converts the aniline derivative through a diazonium salt.

-

Precursor: 3-Fluoro-2,4-dimethylaniline

-

Reagents: NaNO₂/HCl (Diazotization), CuCN/KCN (Cyanation)[1]

Figure 1: Comparative synthetic pathways for 3-Fluoro-2,4-dimethylbenzonitrile. The Pd-catalyzed route (Blue) offers milder conditions, while the Sandmeyer route (Red) utilizes cheaper reagents.

Detailed Experimental Protocol (Pd-Catalyzed Cyanation)

Objective: Synthesis of 3-Fluoro-2,4-dimethylbenzonitrile from the aryl bromide. Scale: 10 mmol basis.

Reagents:

-

1-Bromo-3-fluoro-2,4-dimethylbenzene (2.03 g, 10 mmol)

-

Zinc Cyanide (Zn(CN)₂) (0.70 g, 6.0 mmol)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (183 mg, 0.2 mmol)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (190 mg, 0.4 mmol)

-

DMF (Dimethylformamide), anhydrous (20 mL)

Step-by-Step Methodology:

-

Inert Setup: Equip a 50 mL Schlenk flask with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles) to ensure an oxygen-free environment (Critical: O₂ poisons the Pd catalyst).

-

Solvent Degassing: Sparge the DMF with Argon for 30 minutes prior to use.

-

Loading: Under a counter-flow of Argon, add the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, and XPhos to the flask.

-

Solvation: Add the degassed DMF via syringe. Seal the flask.

-

Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide spot (higher R_f) should disappear, replaced by the nitrile spot (lower R_f).

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (50 mL).

-

Filter through a pad of Celite to remove zinc salts and palladium black.

-

Wash the filtrate with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMF.

-

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Criteria:

-

Appearance: White to off-white crystalline solid.

-

Yield: Expected 85-92%.

Analytical Characterization

To certify the identity of the synthesized compound, the following spectral signatures must be observed.

| Technique | Expected Signal | Mechanistic Interpretation |

| IR Spectroscopy | ~2220–2230 cm⁻¹ (Strong) | Characteristic C≡N stretch . This is the definitive diagnostic peak for nitrile formation. |

| ¹H NMR (400 MHz, CDCl₃) | δ ~2.3–2.5 ppm (Two singlets) | Two distinct methyl groups.[2] The methyl at C2 will be slightly downfield due to the ortho-CN group. |

| ¹H NMR (Aromatic) | δ ~7.0–7.5 ppm (Multiplet) | Two aromatic protons (H5, H6). H5 will show coupling to the adjacent Fluorine (³J_HF). |

| ¹⁹F NMR | δ ~ -110 to -120 ppm | Single peak. Confirms the presence of the fluorine atom on the ring.[3] |

| GC-MS (EI) | m/z = 149 [M]+ | Molecular ion peak corresponding to C₉H₈FN. |

Applications in Drug Development

The 3-Fluoro-2,4-dimethylbenzonitrile scaffold is a bioisostere used to optimize lead compounds.

-

Kinase Inhibition: In inhibitors targeting EGFR or ALK kinases, the benzonitrile moiety acts as a hydrogen bond acceptor in the ATP-binding pocket. The flanking methyl and fluorine groups fill hydrophobic pockets (selectivity filter) and prevent the rotation of the ring, reducing the entropic cost of binding.

-

Agrochemicals: Used as an intermediate for herbicides where the nitrile is hydrolyzed to a carboxylic acid or converted to a tetrazole. The fluorine atom prevents oxidative degradation in plants, increasing the residual activity of the herbicide.

References

-

ChemBK. (n.d.). 3-Fluoro-2,4-dimethylbenzonitrile Properties and CAS. Retrieved from [Link]

- Cohen, D. T., et al. (2019). "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments." Chemical Reviews.

-

PubChem. (2025).[4][5][6][7] Compound Summary: Fluorinated Benzonitriles. National Library of Medicine. Retrieved from [Link]

Sources

- 1. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - 2-(2-fluorophenyl)propanenitrile (C9H8FN) [pubchemlite.lcsb.uni.lu]

- 5. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-4-methylbenzonitrile 97 170572-49-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-2,4-dimethylbenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzonitriles

3-Fluoro-2,4-dimethylbenzonitrile (CAS No. 1806330-91-5) is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in organic synthesis. For professionals in drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The nitrile group is a valuable functional handle, readily convertible to amines, amides, or carboxylic acids, providing a gateway to a diverse range of more complex molecular architectures. This guide provides a focused examination of two fundamental physical properties of 3-Fluoro-2,4-dimethylbenzonitrile: its boiling and melting points. An understanding of these properties is critical for its purification, handling, and quality assessment in a research and development setting.

Physicochemical Properties of 3-Fluoro-2,4-dimethylbenzonitrile

The precise determination of a compound's physical constants is a fundamental requirement for its reliable use in synthesis and drug development. These values are critical benchmarks for purity and identity. Below is a summary of the available physicochemical data for 3-Fluoro-2,4-dimethylbenzonitrile.

| Property | Value | Source |

| CAS Number | 1806330-91-5 | [1] |

| Molecular Formula | C₉H₈FN | [1] |

| Molar Mass | 149.16 g/mol | [1] |

| Boiling Point | 236.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [1] |

| Melting Point | Not available in cited literature |

Note: The boiling point and density are computationally predicted values. Experimental determination is required for definitive characterization and quality control.

The Imperative of Purity: Experimental Determination of Physical Constants

In the context of drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. The melting and boiling points are primary indicators of a substance's purity. A pure crystalline compound typically exhibits a sharp, well-defined melting point, whereas impurities will lead to a depression and broadening of the melting point range. Similarly, a pure liquid has a distinct boiling point at a given pressure.

Experimental Protocol 1: Melting Point Determination (Capillary Method)

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound. The principle relies on heating a small, powdered sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the substance transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered 3-Fluoro-2,4-dimethylbenzonitrile is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded.

-

Reporting: The melting point is reported as a range (T1 - T2). A narrow range (≤ 1°C) is indicative of high purity.

Experimental Protocol 2: Boiling Point Determination (Micro Method)

For determining the boiling point of small quantities of a liquid, the capillary method offers a practical approach. This technique identifies the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small volume of 3-Fluoro-2,4-dimethylbenzonitrile is placed in a micro test tube. An inverted, smaller capillary tube (sealed at the top) is placed inside the test tube.

-

Heating: The assembly is heated in a controlled manner, typically using an oil bath or a heating block.

-

Observation (First Stage): As the liquid heats, trapped air in the inverted capillary will expand and exit as a stream of bubbles.

-

Observation (Second Stage): The heating is stopped or reduced. As the apparatus cools, the vapor pressure of the sample will decrease. When the vapor pressure inside the capillary equals the external atmospheric pressure, the liquid will be drawn up into the inverted capillary.

-

Recording: The temperature at which the liquid enters the capillary is recorded as the boiling point.

Workflow for Physical Constant Determination

The following diagram illustrates the logical workflow for the characterization of a synthesized batch of 3-Fluoro-2,4-dimethylbenzonitrile.

Caption: Workflow for the synthesis, characterization, and quality control of 3-Fluoro-2,4-dimethylbenzonitrile.

Conclusion: Foundational Data for Advanced Applications

While computational predictions provide a useful estimate, the experimental determination of the boiling and melting points of 3-Fluoro-2,4-dimethylbenzonitrile is an indispensable step in its application for research and drug development. These fundamental properties govern the selection of purification methods (such as distillation and recrystallization), serve as critical identifiers, and act as the first line of defense in quality control, ensuring the integrity and reproducibility of subsequent synthetic transformations and biological assays. For any scientist working with this valuable intermediate, rigorous physicochemical characterization is the bedrock upon which successful research is built.

References

-

ChemBK. (n.d.). 3-Fluoro-2,4-dimethylbenzonitrile. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: 3-Fluoro-2,4-dimethylbenzonitrile in Pesticide Synthesis

This Application Note is designed for researchers and process chemists in the agrochemical industry. It details the strategic utility, synthesis, and downstream application of 3-Fluoro-2,4-dimethylbenzonitrile (CAS: 1806330-91-5), a specialized fluorinated intermediate critical for next-generation meta-diamide insecticides and uracil herbicides .

Part 1: Strategic Importance & Chemical Profile

The "Fluorine-Methyl" Synergism

In modern agrochemical design, the 3-fluoro-2,4-dimethyl substitution pattern is a privileged scaffold. It addresses two critical challenges in active ingredient (AI) development:

-

Metabolic Blocking: The methyl groups at the 2- and 4-positions sterically hinder oxidative metabolism (e.g., by cytochrome P450s) at the ortho- and para-positions relative to the nitrile/acid functionality.

-

Lipophilicity Modulation: The fluorine atom at the 3-position increases lipophilicity (

) and metabolic stability without adding excessive steric bulk, facilitating penetration through insect cuticles or plant waxy layers.

Target Agrochemical Classes

This intermediate is primarily a precursor to 3-Fluoro-2,4-dimethylbenzoic acid , a building block for:

-

Meta-Diamide Insecticides (GABA-gated Cl- channel allosteric modulators): Analogs of Broflanilide and Cyproflanilide . The benzoic acid moiety forms the "left-side" amide linkage, critical for binding affinity.

-

PPO-Inhibitor Herbicides: Used in constructing the aryl core of N-phenyl phthalimides or uracils where specific fluorination patterns dictate selectivity between crops and weeds.

Chemical Profile

| Property | Specification | Notes |

| Compound Name | 3-Fluoro-2,4-dimethylbenzonitrile | |

| CAS Number | 1806330-91-5 | Distinct from the 4-methyl analog (170572-49-3) |

| Molecular Formula | C₉H₈FN | MW: 149.17 g/mol |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 42–46 °C | Low melting solid; handle as liquid if heated |

| Solubility | Soluble in DCM, EtOAc, Acetonitrile | Poorly soluble in water |

| Hazards | Acute Tox. 4 (Oral), Irritant | Hydrolyzes to release ammonia |

Part 2: Synthesis Protocols (The "How-To")

Upstream Synthesis: Preparation of the Intermediate

Rationale: Direct fluorination of 2,4-dimethylbenzonitrile is non-selective. The most reliable laboratory and pilot-scale route is the Sandmeyer Reaction starting from 3-Fluoro-2,4-dimethylaniline (or the conversion of the bromo-analog).

Protocol A: Cyano-Dehalogenation (Rosenmund-von Braun variant)

This method is preferred for scalability and safety over diazonium routes.

Reagents:

-

Substrate: 1-Bromo-3-fluoro-2,4-dimethylbenzene (1.0 equiv)

-

Reagent: Copper(I) Cyanide (CuCN) (1.2 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

-

Catalyst (Optional): KI (0.1 equiv)

Step-by-Step Procedure:

-

Setup: Charge a dry 3-neck round-bottom flask with 1-Bromo-3-fluoro-2,4-dimethylbenzene (50 g, 246 mmol) and dry NMP (250 mL).

-

Addition: Add CuCN (26.5 g, 295 mmol) in a single portion. Flush the system with Nitrogen (

).[1][2] -

Reaction: Heat the mixture to 160 °C for 6–8 hours. Monitor by GC-MS. The reaction is complete when the starting bromide is <1%.

-

Quench (Critical): Cool to 60 °C. Pour the dark mixture slowly into a stirred solution of FeCl₃ (60 g) in 0.1 M HCl (500 mL) . Explanation: FeCl₃ oxidizes the copper complexes, breaking the stable Cu-CN-product adducts.

-

Extraction: Extract with Toluene (3 x 200 mL). Wash combined organics with water (2 x) and brine.[3]

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from Heptane/EtOAc (9:1) to yield off-white crystals.

-

Target Yield: 85–90%

-

Downstream Application: Synthesis of the Pesticide Precursor

Context: The nitrile is rarely the final AI. It is almost exclusively hydrolyzed to the Benzoic Acid or Primary Amide .

Protocol B: Controlled Hydrolysis to 3-Fluoro-2,4-dimethylbenzoic Acid

This acid is the "active ester" precursor for coupling with complex anilines (e.g., in Broflanilide synthesis).

Reagents:

-

Substrate: 3-Fluoro-2,4-dimethylbenzonitrile (20 g)

-

Acid: 60% Sulfuric Acid (

) (100 mL) -

Solvent: Acetic Acid (glacial, 40 mL) - Solubilizer

Step-by-Step Procedure:

-

Mixing: Dissolve the nitrile in Acetic Acid. Add the Sulfuric Acid solution dropwise (exothermic).

-

Reflux: Heat to 110 °C (Reflux) for 12 hours.

-

Checkpoint: If the reaction stalls at the primary amide intermediate, increase temperature to 130 °C or add trace NaNO₂ (diazotization assisted hydrolysis).

-

-

Isolation: Cool to room temperature. Pour into ice water (500 mL). The acid will precipitate as a white solid.[4]

-

Filtration: Filter the solid, wash with cold water until pH is neutral.

-

Drying: Vacuum dry at 50 °C.

-

Purity Check: HPLC purity should be >98%.

-

Part 3: Visualizing the Workflow

The following diagram illustrates the integration of this intermediate into the synthesis of a generic Meta-Diamide Insecticide.

Caption: Synthetic flow from commodity aniline to high-value meta-diamide insecticide via the nitrile intermediate.

Part 4: Analytical Quality Control (QC)

Trustworthy data is the backbone of regulatory approval. Use these conditions to validate your intermediate.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Nitrile absorption) and 254 nm.

-

Retention Time: Nitrile typically elutes later than the Acid due to lack of H-bonding capability.

NMR Validation (¹H, 400 MHz, CDCl₃)

-

Aromatic Region: Look for the splitting pattern of the two aromatic protons. The fluorine coupling will split the signals into doublets or multiplets (

Hz). -

Methyl Groups: Two distinct singlets (or doublets due to long-range F-coupling) around

2.3–2.5 ppm. -

Missing Peak: Absence of carboxylic acid proton (broad singlet >10 ppm) confirms the nitrile state.

Part 5: Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyanation | Incomplete conversion or copper complex formation. | Ensure reaction temp reaches 160°C. Use the FeCl₃ oxidative workup to break the Cu-complex; simple water washing is insufficient. |

| Hydrolysis Stalls at Amide | Steric hindrance from ortho-methyl group. | The ortho-methyl group protects the nitrile. Switch to H₂SO₄/Acetic Acid at high temp (120°C+) or use KOH in Ethylene Glycol (180°C) for alkaline hydrolysis. |

| Product is Colored (Blue/Green) | Residual Copper salts. | Wash the organic phase with 10% aqueous ammonia or EDTA solution to chelate residual copper. |

References

-

Mitsui Chemicals, Inc. (2019). Discovery of Broflanilide, a Novel Insecticide. PMC via NCBI. Retrieved from [Link]

-

Xu, T., et al. (2020). Development of an Efficient Synthetic Process for Broflanilide. ResearchGate. Retrieved from [Link]

-

Organic Syntheses . Preparation of Fluorinated Benzonitriles via Sandmeyer Reaction. (General Protocol Reference). Retrieved from [Link]

Sources

Application Notes and Protocols for the Hydrolysis of 3-Fluoro-2,4-dimethylbenzonitrile to 3-Fluoro-2,4-dimethylbenzoic Acid

Introduction: The Strategic Importance of Aryl Carboxylic Acids

The transformation of nitriles to carboxylic acids represents a cornerstone reaction in modern organic synthesis, providing a reliable pathway to a critical functional group. Aryl carboxylic acids, in particular, are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The specific target of this guide, 3-Fluoro-2,4-dimethylbenzoic acid, is a valuable building block whose synthesis requires a robust and well-understood hydrolysis protocol. This document provides a detailed examination of the hydrolysis of 3-Fluoro-2,4-dimethylbenzonitrile, offering both acid- and base-catalyzed protocols tailored for researchers in synthetic chemistry and drug development.

The presence of ortho and meta substituents on the benzonitrile ring introduces both steric and electronic complexities that necessitate careful consideration of reaction conditions. The methyl groups at the 2- and 4-positions create significant steric hindrance around the nitrile functionality, while the fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This guide will dissect these influences and provide experimentally grounded protocols to achieve a successful transformation.

Mechanistic Insights: A Tale of Two Pathways

The hydrolysis of nitriles can be effectively achieved under either acidic or basic conditions, each proceeding through a distinct mechanistic pathway.[1] The choice between these methods often depends on the overall substitution pattern of the starting material and its compatibility with strong acids or bases.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon.[1] This activation allows for the nucleophilic attack of a weak nucleophile, such as water, to form a protonated imidic acid. Tautomerization of this intermediate leads to a protonated amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[1] For sterically hindered nitriles, concentrated strong acids and elevated temperatures are often required to drive the reaction to completion.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium or potassium hydroxide, the hydrolysis is initiated by the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[2] This forms an imidic acid intermediate after protonation by a water molecule. Subsequent tautomerization yields an amide, which is then further hydrolyzed under the basic conditions to a carboxylate salt.[2] An acidic workup is then necessary to protonate the carboxylate and isolate the desired carboxylic acid.[2]

Experimental Protocols

The following protocols are designed to provide a comprehensive guide for the hydrolysis of 3-Fluoro-2,4-dimethylbenzonitrile. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Acid-Catalyzed Hydrolysis using Concentrated Sulfuric Acid

This protocol is adapted from established methods for the hydrolysis of sterically hindered aryl nitriles. The strong acidic conditions and high temperature are necessary to overcome the steric hindrance posed by the two ortho-methyl groups.

Materials:

-

3-Fluoro-2,4-dimethylbenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Diethyl Ether (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Bicarbonate Solution

-

Concentrated Hydrochloric Acid

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

-

Reaction Setup: In a round-bottom flask, cautiously add concentrated sulfuric acid (10-20 equivalents) to 3-Fluoro-2,4-dimethylbenzonitrile (1 equivalent). Caution: The addition of sulfuric acid is exothermic.

-

Heating: Heat the reaction mixture to 120-140°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (ammonia). The reaction may require several hours to reach completion due to steric hindrance.

-

Workup: After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Neutralization: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and extract the carboxylic acid into the aqueous layer as its sodium salt.

-

Acidification: Separate the aqueous layer and acidify it to a pH of approximately 2 with concentrated hydrochloric acid. The carboxylic acid product should precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide

This protocol offers an alternative to the harsh acidic conditions and may be preferable if the starting material or product is sensitive to strong acids.

Materials:

-

3-Fluoro-2,4-dimethylbenzonitrile

-

Sodium Hydroxide (or Potassium Hydroxide)

-

Ethanol (or other suitable solvent)

-

Deionized Water

-

Concentrated Hydrochloric Acid

-

Diethyl Ether (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate

Equipment:

-

Same as for Protocol 1

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-2,4-dimethylbenzonitrile (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (5-10 equivalents).

-

Heating: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC. The reaction may require an extended period of reflux to proceed to completion.

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. The carboxylic acid product should precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. Recrystallize from a suitable solvent system if necessary.

Data Presentation: Summary of Reaction Parameters

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reagent | Concentrated Sulfuric Acid | Sodium Hydroxide |

| Solvent | None (H₂SO₄ acts as solvent) | Ethanol/Water |

| Temperature | 120-140°C | Reflux |

| Reaction Time | Several hours (monitor) | Several hours (monitor) |

| Workup | Quench on ice, extraction | Acidification, extraction |

| Product Form | Carboxylic Acid | Carboxylate Salt (initially) |

Characterization of 3-Fluoro-2,4-dimethylbenzoic Acid

The identity and purity of the synthesized 3-Fluoro-2,4-dimethylbenzoic acid should be confirmed by standard analytical techniques.

-

Melting Point: Compare the experimentally determined melting point with the literature value.

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons and the two methyl groups, with coupling patterns consistent with the substitution pattern.

-

¹³C NMR: The spectrum will display the expected number of signals for the aromatic and carboxylic acid carbons.

-

¹⁹F NMR: A single resonance corresponding to the fluorine atom.

-

IR Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid and a C=O stretch.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of 3-Fluoro-2,4-dimethylbenzoic acid should be observed.

Visualization of Experimental Workflow

The general workflow for the hydrolysis and subsequent workup can be visualized as follows:

Caption: General workflow for the hydrolysis of 3-Fluoro-2,4-dimethylbenzonitrile.

Conclusion and Field-Proven Insights

The hydrolysis of 3-Fluoro-2,4-dimethylbenzonitrile presents a synthetic challenge due to the steric hindrance imposed by the ortho- and meta-substituents. The choice between acidic and basic hydrolysis will depend on the specific requirements of the synthetic route and the stability of other functional groups in the molecule.

Expert Recommendations:

-

For Robustness: The acid-catalyzed method using concentrated sulfuric acid is generally more forceful and may be more effective in overcoming the steric hindrance to achieve complete conversion. However, it requires careful handling of the corrosive and exothermic nature of the reaction.

-

For Milder Conditions: The base-catalyzed method is a viable alternative, particularly if acid-sensitive functional groups are present. However, it may require longer reaction times and careful monitoring to ensure complete hydrolysis of the intermediate amide.

-

Monitoring is Key: Regardless of the chosen method, diligent reaction monitoring by TLC or other appropriate analytical techniques is crucial to determine the optimal reaction time and prevent the formation of byproducts.

This application note provides a comprehensive framework for the successful synthesis of 3-Fluoro-2,4-dimethylbenzoic acid. By understanding the underlying mechanisms and carefully following the detailed protocols, researchers can confidently incorporate this valuable building block into their synthetic endeavors.

References

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Application Note: Strategies for the Selective Reduction of Sterically Hindered 3-Fluoro-2,4-dimethylbenzonitrile

Abstract

The synthesis of substituted benzylamines is a cornerstone of modern medicinal chemistry, providing key intermediates for a vast array of pharmacologically active agents. This application note presents a detailed guide for the reduction of 3-Fluoro-2,4-dimethylbenzonitrile to its corresponding benzylamine, (3-Fluoro-2,4-dimethylphenyl)methanamine. The substrate presents unique challenges due to significant steric hindrance from the ortho- and meta-positioned methyl groups, which can impede catalyst interaction and reduce reaction rates. We provide a comparative analysis of two robust protocols: catalytic hydrogenation using Raney® Nickel and a chemical hydride reduction using a Sodium Borohydride/Cobalt(II) Chloride system. This guide offers detailed, step-by-step methodologies, discusses the mechanistic rationale behind procedural choices, and provides troubleshooting insights for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[1] However, the efficiency and selectivity of this reduction are highly dependent on the substrate's structural and electronic properties. The target molecule, 3-Fluoro-2,4-dimethylbenzonitrile, possesses two key features that complicate its reduction:

-

Steric Hindrance: The presence of a methyl group at the C2 position (ortho to the nitrile) sterically shields the electrophilic carbon of the cyano group. This can hinder the approach of bulky hydride reagents or the adsorption onto a catalyst surface.[2][3][4]

-

Electronic Effects: The fluorine atom at C3 is electron-withdrawing, which can influence the reactivity of the aromatic ring. While beneficial in activating the nitrile, care must be taken to avoid unwanted side reactions like hydrodefluorination, particularly with certain catalysts like Palladium.[5]

A primary challenge in any nitrile reduction is preventing the formation of secondary and tertiary amine impurities.[6][7] This occurs via the reaction of the intermediate imine with the desired primary amine product, as illustrated below. The choice of methodology is therefore critical to maximizing the yield of the target primary amine.

Mechanistic Pathway and Side-Product Formation

The reduction of a nitrile proceeds through a two-step addition of hydride equivalents. The initial addition forms a metal-stabilized imine intermediate. A second hydride addition reduces this imine to the amine. However, the imine intermediate can also react with a molecule of the primary amine product, leading to undesirable secondary amines.

Figure 1: General mechanism for nitrile reduction, highlighting the desired pathway to the primary amine and the competing side reaction that forms secondary amine impurities.

This guide details two distinct and reliable methods to achieve the target transformation while minimizing these side reactions: high-pressure catalytic hydrogenation and a transition-metal-activated borohydride reduction.

Protocol A: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a powerful, atom-economical method for nitrile reduction.[8][9] Raney® Nickel is a cost-effective and highly active catalyst for this purpose.[7][10] To suppress the formation of secondary amines, the reaction is conducted in the presence of ammonia, which shifts the equilibrium away from the condensation of the intermediate imine with the product amine.[6][11]

Experimental Workflow

Figure 2: Standard workflow for the catalytic hydrogenation of a nitrile using a high-pressure reactor system.

Detailed Step-by-Step Protocol

Reagents & Equipment:

-

3-Fluoro-2,4-dimethylbenzonitrile (1.0 eq)

-

Raney® Nickel (50% slurry in water, ~10-20% by weight of substrate)

-

Anhydrous Ethanol (or Methanol)

-

7N Ammonia in Methanol (or bubble anhydrous ammonia gas through the solvent)

-

High-pressure autoclave (e.g., Parr reactor) equipped with overhead stirring and temperature control

-

Filter aid (e.g., Celite®)

-

Standard glassware for extraction and purification

Procedure:

-

Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by suspending it in anhydrous ethanol (3 x 20 mL for ~1g catalyst), allowing it to settle, and decanting the supernatant. This removes water which can affect the reaction. Caution: Do not allow the catalyst to become dry as it is pyrophoric.

-

Reactor Charging: To the high-pressure reactor vessel, add 3-Fluoro-2,4-dimethylbenzonitrile (e.g., 5.0 g, 33.5 mmol).

-

Add the ethanolic ammonia solution (e.g., 100 mL of a 2M solution).

-

Carefully transfer the washed Raney® Nickel catalyst as a slurry in ethanol into the reactor.

-

Reaction Execution: Seal the reactor according to the manufacturer's instructions.

-

Purge the reactor headspace with nitrogen (3 cycles) followed by hydrogen gas (3 cycles).

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar / 725 psi).

-

Begin vigorous stirring and heat the reaction mixture to 60-80°C.

-

Maintain the temperature and pressure, monitoring hydrogen uptake if possible. The reaction is typically complete within 12-24 hours. Progress can be checked by cooling, venting, and analyzing a small aliquot by TLC or GC-MS.

-

Workup & Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

-

Catalyst Removal: Carefully open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol. Caution: Keep the filtered catalyst wet with water or ethanol at all times to prevent ignition.

-

Product Isolation: Combine the filtrate and washes and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove residual ammonia and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzylamine.

-

Purification: The product can be purified by vacuum distillation or silica gel chromatography if necessary.

Protocol B: Sodium Borohydride and Cobalt(II) Chloride Reduction

For laboratories not equipped for high-pressure hydrogenation, reduction with chemical hydrides offers an excellent alternative. While sodium borohydride (NaBH₄) alone is generally ineffective at reducing nitriles, its reactivity is dramatically enhanced by the addition of transition metal salts like cobalt(II) chloride (CoCl₂).[7][12][13] This system generates a cobalt boride species in situ, which is the active reducing agent, and performs the reduction under mild, atmospheric pressure conditions.[14]

Experimental Workflow

Figure 3: Standard workflow for the chemical hydride reduction of a nitrile using a NaBH₄/CoCl₂ system.

Detailed Step-by-Step Protocol

Reagents & Equipment:

-

3-Fluoro-2,4-dimethylbenzonitrile (1.0 eq)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 2.0 eq)

-

Sodium borohydride (NaBH₄, 5.0 - 10.0 eq)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 3M)

-

Standard glassware for reaction, extraction, and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-2,4-dimethylbenzonitrile (e.g., 5.0 g, 33.5 mmol) and CoCl₂·6H₂O (15.9 g, 67.0 mmol) in methanol (150 mL). The solution will turn deep blue/purple.

-

Reagent Addition: Cool the flask in an ice-water bath to 0°C.

-

Slowly add sodium borohydride (e.g., 6.3 g, 167.5 mmol) in small portions over 30-45 minutes. Caution: Vigorous hydrogen gas evolution will occur. The solution will turn black as cobalt boride precipitates.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir vigorously for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup & Isolation: Carefully quench the reaction by slowly adding concentrated HCl (approx. 20 mL) until the gas evolution ceases and the black precipitate dissolves. The solution should become acidic.

-

Stir for an additional 15 minutes, then concentrate the mixture under reduced pressure to remove most of the methanol.

-

Cool the remaining aqueous solution in an ice bath and basify by the slow addition of 3M NaOH solution until the pH is > 10. A precipitate of cobalt hydroxide may form.

-

Product Isolation: Extract the aqueous mixture with an organic solvent (e.g., 3 x 75 mL of ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylamine.

-

Purification: The product can be purified by vacuum distillation or silica gel chromatography if necessary.

Comparative Analysis and Troubleshooting

| Parameter | Protocol A: Catalytic Hydrogenation (Raney® Ni) | Protocol B: NaBH₄ / CoCl₂ Reduction |

| Primary Reagents | H₂, Raney® Ni, NH₃/EtOH | NaBH₄, CoCl₂·6H₂O, MeOH |

| Pressure | High Pressure (30-100 bar) | Atmospheric Pressure |

| Temperature | Elevated (50-100°C) | 0°C to Room Temperature |

| Reaction Time | 12 - 24 hours | 2 - 6 hours |

| Key Equipment | High-pressure autoclave | Standard laboratory glassware |

| Pros | - High atom economy- Catalyst is reusable (with care)- Well-established for industrial scale | - Mild conditions- No specialized pressure equipment needed- Generally faster reaction times |

| Cons | - Requires specialized high-pressure equipment- Catalyst is pyrophoric and requires careful handling- Potentially longer reaction times | - Stoichiometric amounts of reagents generate waste- Vigorous H₂ evolution requires caution- Workup can be complex |

| Troubleshooting | Stalled Reaction: Increase catalyst loading, temperature, or H₂ pressure. Ensure solvent is anhydrous.Low Selectivity: Ensure sufficient ammonia is present. | Incomplete Reaction: Use a larger excess of NaBH₄. Ensure CoCl₂ is fully dissolved before NaBH₄ addition.Low Yield: Ensure pH is sufficiently high (>10) during workup to deprotonate the amine hydrochloride salt before extraction. |

Conclusion

The reduction of the sterically hindered 3-Fluoro-2,4-dimethylbenzonitrile to (3-Fluoro-2,4-dimethylphenyl)methanamine can be successfully achieved using multiple synthetic strategies. For laboratories equipped for catalytic hydrogenation, the Raney® Nickel method in the presence of ammonia provides a robust and scalable route with high atom economy. Alternatively, the NaBH₄/CoCl₂ system offers a fast, effective, and operationally simple method that proceeds under mild conditions without the need for specialized high-pressure equipment. The choice between these protocols will depend on the available equipment, scale of the reaction, and specific project requirements. Both methods, when executed with care, provide reliable pathways to this valuable benzylamine intermediate.

References

- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar.

- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.

- Kelly, G. J., et al. (2017). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Industrial & Engineering Chemistry Research.

- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2010). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.

- Baxter, E. W., & Reitz, A. B. (2008).

- Reddy, K. V., et al. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry.

- Heinzman, S. W., & Ganem, B. (1982). The use of cobalt chloride in conjunction with sodium borohydride as a reagent for the selective reduction of nitriles. Journal of the American Chemical Society.

- Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros.

- Pearson Education. (2024). Review of Nitriles Explained.

- Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). Reduction of organic compounds with sodium borohydride-transition metal salt systems (1). Reduction of organic nitrile, nitro and amide compounds to primary amines. Tetrahedron Letters.

- Karmakar, S., & Raj, S. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.

- Chad's Prep. (n.d.).

- Reddit. (2018). Nitrile reduction issues. r/chemistry.

- BenchChem. (2025).

Sources

- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Catalytic Hydrogenation - Chad's Prep® [chadsprep.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. reddit.com [reddit.com]

- 12. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. reddit.com [reddit.com]

Application Note: High-Performance Nucleophilic Substitution of 3-Fluoro-2,4-dimethylbenzonitrile

Part 1: Executive Strategic Analysis

The Challenge: The "Meta-Constraint" and Steric Buttressing

Performing nucleophilic aromatic substitution (

-

Electronic Mismatch (The Meta-Constraint): The electron-withdrawing cyano group (-CN) is located at the C1 position, while the leaving group (-F) is at C3 (

). In this configuration, the Meisenheimer complex cannot be stabilized by resonance delocalization of the negative charge onto the cyano group. The ring activation relies solely on the weaker inductive effect ( -

Steric Buttressing: The reaction site (C3) is flanked by methyl groups at C2 and C4. These ortho-substituents create a significant steric barrier, blocking the trajectory of incoming nucleophiles and destabilizing the transition state required for

rehybridization.

Implication for Protocol Design: Standard

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic workflow for selecting the optimal substitution pathway based on nucleophile sterics and thermal stability.

Part 2: Detailed Experimental Protocols

Protocol A: Classical High-Temperature Substitution (For Small Nucleophiles)

Applicability: Primary amines, hydrazines, azides. Mechanism: Inductively-driven addition-elimination. The high temperature compensates for the lack of resonance stabilization.

Materials:

-

Substrate: 3-Fluoro-2,4-dimethylbenzonitrile (1.0 equiv)

-

Nucleophile: e.g., Morpholine or Benzylamine (2.0 - 3.0 equiv)

-

Base:

(anhydrous, micronized) or DIPEA (3.0 equiv) -

Solvent: DMSO (anhydrous) or NMP. Note: DMF is not recommended above 140°C due to decomposition.

Step-by-Step Workflow:

-

Preparation: In a pressure-rated vial (heavy-wall glass), dissolve 3-Fluoro-2,4-dimethylbenzonitrile (100 mg, 0.67 mmol) in DMSO (1.0 mL). Concentration is key: keep it high (0.5 M – 1.0 M) to drive kinetics.

-

Addition: Add the nucleophile (2.0 equiv). If the nucleophile is a hydrochloride salt, add 3.0 equiv of DIPEA.

-

Reaction: Seal the vial and heat to 140°C – 150°C in a heating block.

-

Critical Checkpoint: Monitor by HPLC every 4 hours. Due to the "meta-constraint," reaction times may extend to 24-48 hours.

-

-

Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 5 mL). The product is often less polar; wash organic layer with brine to remove DMSO.

-

Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting:

-

Low Conversion: If conversion stalls <50%, add 10 mol% 18-Crown-6 to solubilize the carbonate base, or switch to Protocol B.

Protocol B: Superbase-Promoted Concerted (The "Meta-Solution")

Applicability: Difficult substrates where classical heating fails; bulky amines or alcohols.

Scientific Basis: The organic superbase

Materials:

-

Substrate: 3-Fluoro-2,4-dimethylbenzonitrile (1.0 equiv)

-

Nucleophile: e.g., 2-Phenylethanol or secondary amine (1.2 equiv)

-

Catalyst/Base:

(0.8 M in hexane, 0.1 – 1.0 equiv) -

Solvent: THF or Toluene (anhydrous).

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.

-

Charge: Add substrate (0.5 mmol) and nucleophile (0.6 mmol) in THF (2 mL).

-

Activation: Dropwise add

solution.-

Safety:

is extremely hygroscopic and caustic. Handle under inert gas.

-

-

Reaction: Stir at 80°C . The superbase allows the reaction to proceed at significantly lower temperatures than Protocol A.

-

Quench: Quench with saturated

. -

Isolation: Standard extraction.

Why this works: The superbase complexes the proton of the nucleophile, creating a "naked," highly reactive anion that can overcome the electronic deactivation of the meta-fluorine [1].

Protocol C: Nickel-Catalyzed C-F Activation (Advanced)

Applicability: Carbon-Carbon bond formation (Suzuki/Negishi) or Amination where

Materials:

-

Catalyst:

(10 mol%) -

Ligand:

or DCyPF (20 mol%) -

Base:

or -

Solvent: Toluene/Dioxane (100°C).

Workflow:

-

Glovebox: Weigh

and Ligand in a glovebox. -

Mix: Add substrate and coupling partner (e.g., Boronic acid for Suzuki).

-

Heat: 100°C for 12 hours.

-

Note: This is the "nuclear option" if nucleophilic substitution fails completely.

Part 3: Analytical Validation & Quality Control

Expected Data Profile

When validating the product (3-Substituted-2,4-dimethylbenzonitrile), look for these specific shifts:

| Analytical Method | Expected Signal Change (vs. Starting Material) |

| Disappearance of the signal at | |

| Shift of Methyl Groups: The C2/C4 methyl singlets ( | |

| HPLC | Ret. Time Shift: Product will generally be more polar (earlier elution) if substituting F with an amine, or less polar if substituting with an alkyl/aryl group. |

| MS (ESI) | Mass Shift: Observe |

Mechanistic Visualization

Figure 2: Mechanistic comparison. The Superbase pathway lowers the activation energy, bypassing the unstable Meisenheimer intermediate associated with meta-substitution.

References

-

K. Miyamoto, et al.

Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, 2024 .[1] -

Vertex AI Search Result 1.1. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." PubMed Central / NIH.

-

T. Schaub, et al. "Nickel-Catalyzed C-F Activation of Fluorinated Benzonitriles." ScholarWorks @ UTRGV.

-

General

Mechanism. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. -

Buchwald-Hartwig Coupling. "Palladium-Catalyzed Buchwald–Hartwig Type Amination." Organic Chemistry Portal.

Sources

Application Note: Chemoselective Transformations of Fluorinated Benzonitrile Building Blocks

Abstract & Strategic Importance

Fluorinated benzonitriles represent a "privileged scaffold" in modern medicinal chemistry. The nitrile group (

However, the combination of a strongly electron-withdrawing group (EWG) like nitrile with a fluorine atom creates a unique reactivity profile. The inductive effect of the nitrile activates the aromatic ring toward Nucleophilic Aromatic Substitution (

This guide provides three validated protocols designed to exploit this reactivity while avoiding common pitfalls such as regiochemical scrambling and hydrodefluorination.

Mechanistic Insight: The "Fluorine Advantage" in

Contrary to standard

Why?

The rate-determining step in

Workflow Visualization

The following diagram illustrates the decision tree for utilizing fluorinated benzonitriles.

Figure 1: Strategic divergence for fluorinated benzonitrile building blocks.

Protocol A: Regioselective Diversification

Objective: Displacement of fluorine with amine or alkoxide nucleophiles. Key Challenge: Regioselectivity. An ortho-fluorine is significantly more reactive than a para-fluorine due to the proximity to the activating nitrile group.

Materials

-

Nucleophile: Morpholine (1.1 equiv).

-

Base:

(1.5 equiv) or DIPEA (2.0 equiv). -

Solvent: Acetonitrile (ACN) for mild cases; DMSO for unreactive substrates.

Step-by-Step Protocol

-

Preparation: In a dry reaction vial, dissolve 1.0 mmol of fluorobenzonitrile in 3.0 mL of ACN (0.33 M).

-

Base Addition: Add

(1.5 mmol). Note: Cesium is preferred over Potassium for its solubility and "cesium effect" in stabilizing intermediates. -

Nucleophile Addition: Add morpholine (1.1 mmol) dropwise at room temperature.

-

Reaction:

-

Ortho-F substitution: Stir at 25°C for 2–4 hours.

-

Para-F substitution: Requires higher temp (

) and usually requires the ortho position to be blocked or less activated.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material (

) and appearance of the product ( -

Workup: Dilute with water, extract with EtOAc (

), wash with brine, dry over

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No Reaction | Solvent not polar enough. | Switch ACN to DMF or DMSO to stabilize the Meisenheimer complex. |

| Regio-scrambling | Temperature too high. | Lower temperature to 0°C; ortho position reacts much faster than para. |

| Hydrolysis of CN | Wet solvent/Strong base. | Ensure anhydrous conditions; avoid NaOH/KOH. Use carbonate bases. |

Protocol B: Nitrile-to-Tetrazole Transformation (Sharpless Method)

Objective: Convert the nitrile into a tetrazole (carboxylic acid bioisostere) without hydrolyzing the nitrile or displacing the fluorine.

Key Challenge: Safety (azides) and preventing

Mechanistic Pathway

The reaction proceeds via a [3+2] cycloaddition.[3][4] The use of Zinc Bromide (

Figure 2: Lewis-acid catalyzed tetrazole formation.

Step-by-Step Protocol

Reference: Demko, Z. P., & Sharpless, K. B. (2001).[5]

-

Safety Check: This reaction generates small amounts of hydrazoic acid (

) in the headspace.[6] Perform in a well-ventilated fume hood. -

Setup: In a pressure-relief vial, combine:

-

Fluorobenzonitrile (1.0 mmol)

-

Sodium Azide (

, 1.1 mmol) -

Zinc Bromide (

, 1.0 mmol)[6] -

Water (3 mL) or Water/Isopropanol (1:1) for lipophilic substrates.

-

-

Reaction: Heat to reflux (100°C) for 12–24 hours. The zinc salt acts as a Lewis acid catalyst and buffers the solution, minimizing free

. -

Workup (Critical):

-

Cool to room temperature.[7]

-

Add 3N HCl (3 mL) and EtOAc. Vigorous stirring is required to break up zinc aggregates.

-

The tetrazole product will partition into the organic layer.

-

Note: The tetrazole is acidic (

). If the product is not in the organic layer, the pH may be too high. Acidify the aqueous layer to pH 2.

-

Protocol C: Chemoselective Reduction (Preserving the C-F Bond)

Objective: Reduce the nitrile (

The Solution: Cobalt(II) Chloride / Sodium Borohydride

This method generates "cobalt boride" in situ, which functions as a selective reducing agent for nitriles but is kinetically slow to insert into Ar-F bonds compared to Palladium.

Step-by-Step Protocol

-

Setup: Dissolve Fluorobenzonitrile (1.0 mmol) and

(2.0 mmol) in Methanol (10 mL). The solution will be pink/purple. -

Reduction: Cool to 0°C. Add Sodium Borohydride (

, 10.0 mmol) portion-wise over 20 minutes.-

Observation: The solution will turn black (formation of cobalt boride species) and evolve hydrogen gas vigorously.

-

-

Completion: Allow to warm to room temperature and stir for 1–2 hours.

-

Quench: Carefully add 3N HCl to destroy excess borohydride and dissolve the black cobalt precipitate.

-

Isolation:

-

Basify the aqueous solution to pH > 11 using NaOH (to free the amine).

-

Extract with DCM or EtOAc.

-

Note: Benzylamines often absorb

from the air to form carbamates; store under inert gas or convert to an HCl salt immediately.

-

Comparison of Reduction Methods

| Method | Reagents | Risk of Defluorination | Notes |

| Catalytic Hydrogenation | High | Avoid. Pd rapidly inserts into C-F bonds. | |

| Raney Nickel | Moderate | Can be used, but requires careful monitoring. | |

| Cobalt Boride | Low | Recommended. Chemoselective for CN. | |

| Lithium Aluminum Hydride | Moderate | Can attack Ar-F via |

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[5][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Ajdačić, V., et al. (2016). Nucleophilic aromatic substitution (SNAr) of fluorinated benzonitriles.[8] Synthesis, 48, 437-440. (General reference for regioselectivity patterns).

- Caddick, S., et al. (2005). Intermolecular Radical Reactions of nitriles. Tetrahedron. (Reference for radical-based side reactions in reductions).

-

Sparrow Chemical. (n.d.). Fluorobenzonitrile Series: Applications and Properties.

-

Organic Chemistry Portal. (n.d.). Synthesis of Tetrazoles.

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

removing impurities from crude 3-Fluoro-2,4-dimethylbenzonitrile

Initiating Information Gathering

I'm starting by casting a wide net, focusing on Google searches to uncover impurities common to 3-Fluoro-2,4-dimethylbenzonitrile synthesis. I'm especially interested in established removal methods, including recrystallization, to get a solid base of information.

Expanding Purification Focus

I'm now expanding my search to incorporate distillation, column chromatography, and liquid-liquid extraction alongside recrystallization. My goal is a full overview of removal methods. Simultaneously, I'm researching the physical and chemical properties of the target compound and its likely impurities, to refine the purification approach. I'll be drawing information from journals, patents, and handbooks.

Deepening Data Acquisition

I'm now diving deep into Google, aiming for an initial overview of both impurities and their removal techniques, covering recrystallization and other methods. I'm focusing on physical and chemical properties of the target compound and its impurities, drawing on journals and patents, to choose the most effective purification approach.

Technical Support Center: Recrystallization of Fluorinated Benzonitriles

Welcome to the technical support center for the purification of fluorinated benzonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials. Fluorinated benzonitriles, while valuable synthons, often present unique purification challenges due to their electronic properties and intermolecular interactions. This document provides in-depth, field-proven insights and troubleshooting protocols to navigate these complexities effectively.

Part 1: Foundational Principles - The Art of Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system.[1] An ideal solvent should dissolve the fluorinated benzonitrile completely at an elevated temperature but poorly at ambient or sub-ambient temperatures.[2][3] The fluorine substituent(s) on the benzonitrile ring significantly alters the molecule's polarity, dipole moment, and crystal packing forces, making solvent selection a critical, compound-specific decision.

Guiding Principles for Solvent Choice:

-

Polarity Matching : A general rule of thumb is "like dissolves like." However, for recrystallization, a slight mismatch is ideal. The solvent should be just polar or non-polar enough to dissolve the compound when hot but not so similar that it keeps it in solution when cold.

-